molecular formula C17H18N2O4 B6662455 2-[4-(Quinoline-6-carbonylamino)oxan-4-yl]acetic acid

2-[4-(Quinoline-6-carbonylamino)oxan-4-yl]acetic acid

Cat. No.: B6662455
M. Wt: 314.34 g/mol
InChI Key: NIBHOGAJEYELDX-UHFFFAOYSA-N
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Description

2-[4-(Quinoline-6-carbonylamino)oxan-4-yl]acetic acid is a complex organic compound that features a quinoline moiety, which is known for its significant pharmacological and biological activities The compound’s structure includes a quinoline ring attached to an oxane ring, which is further linked to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Quinoline-6-carbonylamino)oxan-4-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoline Derivative: The quinoline moiety can be synthesized through the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Oxane Ring Formation: The oxane ring can be introduced via a cyclization reaction involving appropriate diols and a dehydrating agent.

    Coupling Reaction: The quinoline derivative is then coupled with the oxane ring through an amide bond formation using reagents like carbodiimides.

    Acetic Acid Introduction: Finally, the acetic acid group is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Quinoline-6-carbonylamino)oxan-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-[4-(Quinoline-6-carbonylamino)oxan-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(Quinoline-6-carbonylamino)oxan-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Shares the quinoline moiety but lacks the oxane ring and acetic acid group.

    4-Hydroxyquinoline: Contains a hydroxyl group on the quinoline ring, offering different chemical reactivity.

    Quinoline-6-carboxamide: Similar structure but with an amide group instead of the oxane ring and acetic acid group.

Uniqueness

2-[4-(Quinoline-6-carbonylamino)oxan-4-yl]acetic acid is unique due to the presence of both the quinoline and oxane rings, along with the acetic acid group

Properties

IUPAC Name

2-[4-(quinoline-6-carbonylamino)oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-15(21)11-17(5-8-23-9-6-17)19-16(22)13-3-4-14-12(10-13)2-1-7-18-14/h1-4,7,10H,5-6,8-9,11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBHOGAJEYELDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)NC(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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